2-[[2-[(Ethoxycarbonylamino)-oxomethyl]-3-oxobut-1-enyl]amino]-3-thiophenecarboxylic acid methyl ester
Description
METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C14H16N2O6S
Properties
Molecular Formula |
C14H16N2O6S |
|---|---|
Molecular Weight |
340.35 g/mol |
IUPAC Name |
methyl 2-[[2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H16N2O6S/c1-4-22-14(20)16-11(18)10(8(2)17)7-15-12-9(5-6-23-12)13(19)21-3/h5-7,17H,4H2,1-3H3,(H,16,18,20) |
InChI Key |
IZRVFQBOANBCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=C(C=CS1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of thiophene-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by further reactions to introduce the ethoxycarbonyl and oxobut-1-en-1-yl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amino and ethoxycarbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[(2-{[(METHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE
- METHYL 2-[(2-{[(PROPYLCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
